![molecular formula C15H18N2O3S B5804400 4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5804400.png)
4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
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Overview
Description
4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a sulfonamide-based compound that has been studied for its potential in the field of medicinal chemistry. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA replication and cell division. This leads to the inhibition of cancer cell growth and the potential for antimicrobial activity.
Biochemical and Physiological Effects:
4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, antibacterial and antifungal activity, and the potential to act as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is its potential as a multifunctional compound, with the ability to inhibit cancer cell growth and act as an antimicrobial agent. However, one limitation is the lack of knowledge about its exact mechanism of action, which can make it difficult to design experiments that target specific pathways.
Future Directions
Future research on 4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide could focus on further elucidating its mechanism of action, as well as exploring its potential as a therapeutic agent for various diseases. Additionally, the development of new synthetic methods for 4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide could lead to the production of more potent and selective compounds.
Synthesis Methods
The synthesis of 4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-pyridinemethanamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines. Additionally, 4-methoxy-2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-8-15(12(2)7-14(11)20-3)21(18,19)17-10-13-5-4-6-16-9-13/h4-9,17H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUWENJYPDQGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CN=CC=C2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methoxy-2,5-dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide |
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